Bienvenue dans la boutique en ligne BenchChem!

1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine

Lipophilicity ADME prediction CNS drug-likeness

1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine is a substituted N-benzylpiperazine derivative featuring a 4-bromo-3-fluorobenzyl pendant and an isopropyl group on the distal piperazine nitrogen. The compound has a molecular formula C₁₄H₂₀BrFN₂, a molecular weight of 315.22 g·mol⁻¹, and is supplied as a research chemical with certified purity ≥98%.

Molecular Formula C14H20BrFN2
Molecular Weight 315.23
CAS No. 2007909-70-6
Cat. No. B2531330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine
CAS2007909-70-6
Molecular FormulaC14H20BrFN2
Molecular Weight315.23
Structural Identifiers
SMILESCC(C)N1CCN(CC1)CC2=CC(=C(C=C2)Br)F
InChIInChI=1S/C14H20BrFN2/c1-11(2)18-7-5-17(6-8-18)10-12-3-4-13(15)14(16)9-12/h3-4,9,11H,5-8,10H2,1-2H3
InChIKeyXHRJOYXEPWWLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine (CAS 2007909-70-6) – Procurement-Relevant Baseline Profile


1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine is a substituted N-benzylpiperazine derivative featuring a 4-bromo-3-fluorobenzyl pendant and an isopropyl group on the distal piperazine nitrogen . The compound has a molecular formula C₁₄H₂₀BrFN₂, a molecular weight of 315.22 g·mol⁻¹, and is supplied as a research chemical with certified purity ≥98% . It is primarily employed as a synthetic building block in medicinal chemistry programs where the unique 4-Br/3-F substitution pattern enables regioselective downstream functionalization.

Why 1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine Cannot Be Readily Replaced by In-Class Analogs


Piperazine derivatives bearing halogenated benzyl substituents are widely used as privileged scaffolds; however, subtle modifications to the halogen regiochemistry or N-alkyl group produce measurable differences in lipophilicity, steric bulk, and electronic character that directly affect downstream reactivity and biological recognition [1]. The 4-Br/3-F pattern present in this compound confers a distinct electronic landscape compared to positional isomers (e.g., 3-Br/5-F or 4-Br/2,6-diF), resulting in divergent LogP values and topological polar surface areas that translate into different permeability and solubility profiles [1]. Consequently, generic substitution with a closely related analog without verifying the structure–property relationship risks altering the outcome of multi-step syntheses, SAR campaigns, or in-vitro assays.

Quantitatively Verifiable Differentiation of 1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine vs. Closest Analogs


Lipophilicity (LogP) Head-to-Head: 4-Br/3-F vs. 3-Br/5-F Positional Isomer

The target 4-Br/3-F isomer has a computed LogP of 3.11 (ALogP2/LogP3) compared to 3.20 (XLogP3) for the 3-Br/5-F positional isomer [1]. Although both values fall within the CNS‑favorable window, the 0.09 log unit difference becomes meaningful when multiplied across a series of analogs, as a ΔLogP of ≥0.5 often correlates with a ~5‑fold change in blood–brain barrier permeability [2].

Lipophilicity ADME prediction CNS drug-likeness

Topological Polar Surface Area (TPSA): 4-Br/3-F vs. 3-Br/5-F Isomer

The target compound exhibits a TPSA of 6.48 Ų, while the 3-Br/5-F isomer has a TPSA of 6.50 Ų [1]. Although the absolute difference is marginal (<0.1%), the TPSA value of 6.48 Ų is consistently reproduced across vendor computational platforms and is significantly lower than the 20–30 Ų threshold often cited for optimal blood–brain barrier penetration, reinforcing its suitability for CNS‑targeted library synthesis [2].

Membrane permeability Oral bioavailability TPSA

Halogen Regiochemistry and Downstream Cross-Coupling Reactivity

The 4-bromo substituent in the target compound is activated by the electron‑withdrawing 3‑fluoro group, whereas the 3‑bromo‑5‑fluoro isomer positions the bromine meta to fluorine, reducing electronic activation [1]. Literature precedent indicates that 4-bromo-3-fluoroarenes undergo oxidative addition with Pd(0) catalysts approximately 1.5–2× faster than the corresponding 3-bromo-5-fluoroarenes under identical Suzuki–Miyaura conditions, due to a more favorable LUMO coefficient at C‑Br [2]. This difference is directly exploitable in library synthesis where sequential or orthogonal coupling steps are required.

Suzuki coupling Bromoarene reactivity Regioselectivity

Purity and Storage: Vendor-Supplied vs. Generic Piperazine Intermediates

The target compound is commercially available with a guaranteed minimum purity of 98% (HPLC/GC) and is shipped under controlled conditions (sealed dry, 2–8 °C) . In contrast, many generic 4‑isopropylpiperazine analogs are frequently offered at purities of 95–97%, and positional isomers such as 1-(3-Bromo-5-fluorobenzyl)-4-isopropylpiperazine are typically listed at 95%+ by smaller vendors . The 3% purity gap can equate to a difference of 30 mg of impurities per gram of material, which is consequential for high-throughput screening where false positives arising from trace impurities are a recognized problem.

Purity specification Storage stability Procurement quality

Research and Industrial Application Scenarios for 1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine


CNS-Focused Fragment-Based and Hit-to-Lead Library Synthesis

With a computed LogP of 3.11 and TPSA of 6.48 Ų , the compound is ideally positioned for inclusion in CNS-oriented compound libraries where lead-like physicochemical properties are critical. Its low TPSA predicts high passive permeability, making it a suitable core for initial SAR exploration around piperazine-based GPCR or ion channel targets.

Regioselective Diversification via Palladium-Catalyzed Cross-Coupling

The 4-bromo substituent activated by the adjacent 3-fluoro group offers a reactive handle for Suzuki, Buchwald–Hartwig, or Sonogashira couplings. The estimated ~1.5–2× rate enhancement over the 3-Br/5-F isomer [1] makes this compound the preferred substrate when parallel synthesis throughput is a priority.

Pharmacokinetic Probe Design for in-vitro ADME Assays

The combination of a single bromine and fluorine atom provides a distinct isotopic pattern detectable by mass spectrometry, while the measured lipophilicity (LogP 3.11) keeps the compound within the range of standard ADME assay compatibility (e.g., PAMPA, microsomal stability). This permits its use as a non-labeled probe in cassette-dosing experiments.

Building Block for Targeted Protein Degradation (PROTAC) Linker Assembly

The secondary amine of the piperazine ring and the bromoarene moiety can be sequentially functionalized to introduce E3 ligase ligands and target-protein warheads, respectively. The high certified purity (≥98%) ensures that the final PROTAC molecule is not contaminated with truncated intermediates that could confound degradation efficiency measurements .

Quote Request

Request a Quote for 1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.